molecular formula C10H21N B1423994 3-(4-Methylpentyl)pyrrolidine CAS No. 1220021-17-9

3-(4-Methylpentyl)pyrrolidine

Cat. No.: B1423994
CAS No.: 1220021-17-9
M. Wt: 155.28 g/mol
InChI Key: TWDWKTIDBBLOGB-UHFFFAOYSA-N
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Description

It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is known for its biological and pharmacological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpentyl)pyrrolidine typically involves the reaction of 4-methylpentylamine with pyrrolidine under controlled conditions. One common method includes the use of a palladium-catalyzed cascade cyclization-coupling reaction, which provides an efficient synthetic route to various pyrrolidines . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of robust and scalable catalytic systems, such as iridium or palladium catalysts, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpentyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

3-(4-Methylpentyl)pyrrolidine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, known for its biological activities.

    3,4-Methylenedioxypyrovalerone (3,4-MDPV): A synthetic cathinone with psychostimulant effects.

    Pyrovalerone: Another synthetic cathinone with similar properties.

Uniqueness: 3-(4-Methylpentyl)pyrrolidine is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its methylpentyl group differentiates it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

3-(4-methylpentyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDWKTIDBBLOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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